N-Acetyltryptamine

Descripción general

Descripción

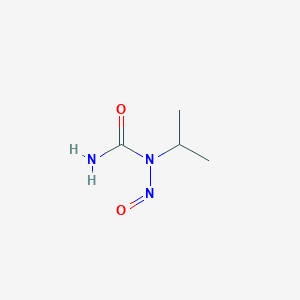

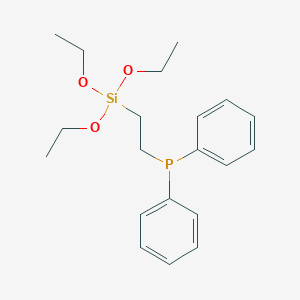

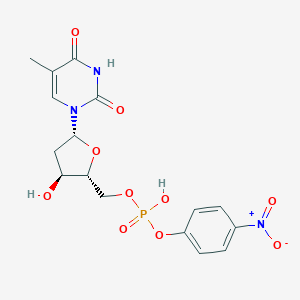

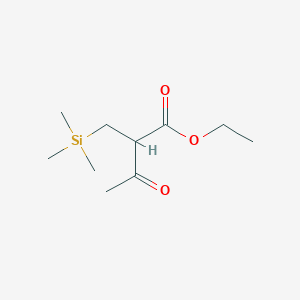

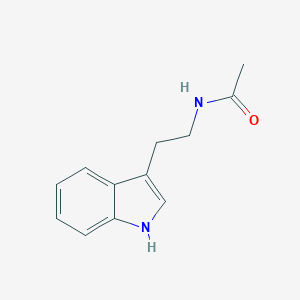

N-Acetyltryptamine is an organic compound with the molecular formula C12H14N2O . It is a partial agonist for the melatonin receptors . N-Acetyltryptamine is produced by Streptomyces djakartensis and other Streptomyces and Fusarium species .

Synthesis Analysis

N-Acetyltryptamine is synthesized by reacting tryptamine-HCl with acetic anhydride in the presence of excess triethylamine . It is also produced by the enzyme serotonin N-acetyltransferase (AANAT), which is the penultimate enzyme in melatonin biosynthesis .Molecular Structure Analysis

The molecular structure of N-Acetyltryptamine is characterized by the presence of an acetyl group (CH3CO) and a tryptamine moiety. The IUPAC name for N-Acetyltryptamine is N-[2-(1H-indol-3-yl)ethyl]acetamide .Chemical Reactions Analysis

The kinetic mechanism of AANAT, which produces N-Acetyltryptamine, has been studied using bacterially expressed glutathione S-transferase (GST)-AANAT fusion protein . The results support an ordered BiBi ternary complex (sequential) kinetic mechanism for AANAT .Aplicaciones Científicas De Investigación

Melatonin Analog

N-Acetyltryptamine is a melatonin analog present in mammalian blood . It is derived from tryptophan . As a melatonin analog, it may have similar properties and effects as melatonin, which is known for its role in regulating sleep-wake cycles.

Internal Standard in LC/MS/MS

N-Acetyltryptamine has been used as an internal standard in liquid chromatography-tandem mass spectrometry (LC/MS/MS) . In this context, it serves as a reference substance to ensure the accuracy and reliability of the LC/MS/MS analysis.

Melatonin Concentration Assay

It has also been used as an internal standard in melatonin concentration assays . This involves measuring the concentration of melatonin, a hormone that regulates sleep and wakefulness, in the blood or other biological samples.

Quantification of Plasma Melatonin Levels

N-Acetyltryptamine is used in tandem mass spectrometry for the quantification of plasma melatonin levels . This is important in sleep research and the study of circadian rhythms.

Mixed Agonist-Antagonist at Melatonin Receptors

N-Acetyltryptamine acts as a mixed agonist-antagonist at melatonin receptors . This means it can both activate and inhibit these receptors, potentially influencing sleep and circadian rhythms.

Antioxidant Properties

N-Acetyltryptamine has antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Direcciones Futuras

Future research on N-Acetyltryptamine could focus on its potential roles in various biological processes. For example, it could be interesting to investigate the role of N-Acetyltryptamine in sleep and pain regulation , its potential in plant science , and its role in seed germination . Additionally, the production of melatonin-rich food crops through the combination of conventional and modern breeding approaches could be an interesting area of research .

Mecanismo De Acción

Target of Action

N-Acetyltryptamine is a partial agonist for the melatonin receptors . Melatonin receptors are G protein-coupled receptors that are abundantly present in various regions of the brain . They play crucial roles in the functions of the central nervous system . N-Acetyltryptamine may also interact with the AKT1 signaling pathway .

Mode of Action

It’s also suggested that N-Acetyltryptamine may inhibit the proliferation of certain cells by inhibiting the AKT1 signaling pathway .

Biochemical Pathways

The biosynthesis of N-Acetyltryptamine involves several steps. Tryptophan is first converted into tryptamine, which is then catalyzed into N-acetyltryptamine . This process involves several enzymes, including tryptophan decarboxylase (TDC) and serotonin N-acetyltransferase (SNAT) .

Pharmacokinetics

It’s known that melatonin, a related compound, can easily penetrate the blood-brain barrier due to its hydrophobic nature

Result of Action

Given its role as a partial agonist for melatonin receptors, it’s likely that it influences sleep, anxiety, pain, and circadian rhythm . Its potential interaction with the AKT1 signaling pathway suggests it may also have effects on cell proliferation .

Action Environment

The action, efficacy, and stability of N-Acetyltryptamine may be influenced by various environmental factors. For instance, the production of related compounds like melatonin is known to be influenced by light and dark cycles . .

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(15)13-7-6-10-8-14-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUGEQAEQJTCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144042 | |

| Record name | N-Acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyltryptamine | |

CAS RN |

1016-47-3 | |

| Record name | N-Acetyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.